Cas no 85-57-4 (2-(4-Hydroxybenzoyl)benzoic acid)

2-(4-Hydroxybenzoyl)benzoic acid structure
85-57-4 structure
Product Name:2-(4-Hydroxybenzoyl)benzoic acid
Numero CAS:85-57-4
MF:C14H10O4
MW:242.226804256439
MDL:MFCD00016507
CID:34353
PubChem ID:6814
Update Time:2025-11-02

2-(4-Hydroxybenzoyl)benzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-Hydroxybenzoyl)benzoic acid
    • 2-(4-hydroxybenzoyl)-benzoicaci
    • o-(p-hydroxybenzoyl)-benzoicaci
    • o-(p-hydroxybenzoyl)benzoicacid
    • phthaleinacid
    • 2-(P-HYDROXYBENZOYL)BENZOIC AC ID
    • AKOS B028764
    • 2-(4-hydroxybenzoyI)benzoic acid
    • 2-(4-Hydroxy-benzoyl)benzoic acid
    • 2-(2-METHYLPHENYL)-ISONICOTINIC ACID
    • 2-(4-Hydroxy-benzoyl)-benzoesaeure
    • 2-(4-hydroxy-benzoyl)-benzoic acid
    • 4'-Hydroxybenzophenone-2-carboxylic acid
    • 4'-Oxy-benzophenon-carbonsaeure-(2)
    • Hibenzate
    • Benzoicacid, o-(p-hydroxybenzoyl)- (6CI,7CI,8CI)
    • 2-(4'-Hydroxybenzoyl)benzoic acid
    • 4'-Hydroxy-2-benzoylbenzoic acid
    • NSC 122980
    • NSC 57609
    • Phthalein acid
    • o-(p-Hydroxybenzoyl)benzoic acid
    • Hybenzoate
    • Benzoic acid, 2-(4-hydroxybenzoyl)-
    • 2-(4-Hydroxybenzoyl)-Benzoic Acid
    • BENZOIC ACID, o-(p-HYDROXYBENZOYL)-
    • Benzoic acid, p-(p-hydroxybenzoyl)-
    • 2-[(4-hydroxyphenyl)carbonyl]benzoic acid
    • 2-(p-Hydroxybenzoyl)benzoic acid
    • U7255OO1G6
    • WLN: QVR BVR DQ
    • 3-1
    • 2-(4-hydroxybenzoyl)benzoic acid, AldrichCPR
    • SCHEMBL63564
    • STK350538
    • UNII-U7255OO1G6
    • CS-W021410
    • 2-(4-Hydroxybenzoyl)benzoicacid
    • CHEMBL84525
    • BDBM50145805
    • 2-(4-hydroxybenzoyl)benzoesyre
    • PS-5274
    • SR-01000944843-1
    • F20344
    • EINECS 201-616-4
    • LS-37536
    • MFCD00016507
    • BRN 2116114
    • DTXSID0075360
    • AKOS000313023
    • NSC-122980
    • NSC-57609
    • AI3-22141
    • NSC57609
    • AC-494
    • NSC122980
    • YGTUPRIZNBMOFV-UHFFFAOYSA-N
    • W-200566
    • EN300-230459
    • Z276118976
    • HIBENZATE [INN]
    • SR-01000944843
    • 85-57-4
    • A841367
    • FT-0631401
    • 3-10-00-04429 (Beilstein Handbook Reference)
    • 2-(4-Hydroxybenzoyl)benzoic acid (ACI)
    • Benzoic acid, o-(p-hydroxybenzoyl)- (6CI, 7CI, 8CI)
    • 2-(4′-Hydroxybenzoyl)benzoic acid
    • 4′-Hydroxy-2-benzoylbenzoic acid
    • NS00038987
    • MDL: MFCD00016507
    • Inchi: 1S/C14H10O4/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8,15H,(H,17,18)
    • Chiave InChI: YGTUPRIZNBMOFV-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(C(C2C=CC(O)=CC=2)=O)=CC=CC=1)O
    • BRN: 2116114

Proprietà calcolate

  • Massa esatta: 242.05800
  • Massa monoisotopica: 242.057909
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 318
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 74.6
  • Carica superficiale: 0
  • Conta Tautomer: 4

Proprietà sperimentali

  • Colore/forma: Polvere bianca
  • Densità: 1.356
  • Punto di fusione: 306-310°C
  • Punto di ebollizione: 512.6°C at 760 mmHg
  • Punto di infiammabilità: 277.9 °C
  • Indice di rifrazione: 1.5201 (20 C)
  • PSA: 74.60000
  • LogP: 2.32140

2-(4-Hydroxybenzoyl)benzoic acid Informazioni sulla sicurezza

2-(4-Hydroxybenzoyl)benzoic acid Dati doganali

  • CODICE SA:2918990090
  • Dati doganali:

    Codice doganale cinese:

    2918990090

    Panoramica:

    2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

2-(4-Hydroxybenzoyl)benzoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H187146-10g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 98%
10g
¥69.00 2021-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H187146-5g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 98%
5g
¥29.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H187146-25g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 98%
25g
¥73.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H187146-500g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 98%
500g
¥1235.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H187146-100g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 98%
100g
¥273.90 2023-09-02
TRC
H949638-100mg
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4
100mg
$ 63.00 2023-09-07
TRC
H949638-250mg
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4
250mg
$ 75.00 2023-09-07
TRC
H949638-500mg
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4
500mg
$ 86.00 2023-09-07
TRC
H949638-1g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4
1g
$ 80.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BA020-20g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 98%
20g
110.0CNY 2021-08-04

2-(4-Hydroxybenzoyl)benzoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  26 h, 115 - 125 °C
Riferimento
Non-Peptidic Small-Molecule Inhibitors of the Single-Chain Hepatitis C Virus NS3 Protease/NS4A Cofactor Complex Discovered by Structure-Based NMR Screening
Wyss, Daniel F.; et al, Journal of Medicinal Chemistry, 2004, 47(10), 2486-2498

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydroxylamine, sulfate Solvents: Water
1.2 Reagents: Potassium hydroxide Solvents: Water
1.3 Reagents: Acetic acid
1.4 Reagents: Sulfuric acid
Riferimento
3,3-Diarylphthalides. Part I. Friedlaender reaction of 3'-alkylphenolphthaleins
Ruminski, J. K., Polish Journal of Chemistry, 1997, 71(7), 908-914

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydroxylamine, sulfate Solvents: Water
1.2 Reagents: Potassium hydroxide Solvents: Water
1.3 Reagents: Acetic acid
1.4 Reagents: Sulfuric acid
Riferimento
3,3-Diarylphthalides. Part I. Friedlaender reaction of 3'-alkylphenolphthaleins
Ruminski, J. K., Polish Journal of Chemistry, 1997, 71(7), 908-914

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Catalysts: Sulfuric acid ;  110 °C; 11 h, 110 - 120 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest
Chamoli, Tanu; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 748-757

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: 12-Tungstophosphoric acid ;  3 h, 423 K
Riferimento
MCM-41 Supported Phosphotungstic Acid for the Hydroxyalkylation of Phenol to Phenolphthalein
Jha, Ajay; et al, Industrial & Engineering Chemistry Research, 2012, 51(10), 3916-3922

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Pyridinium chloride ;  5 h, 195 °C
Riferimento
The discovery of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as a new class of respiratory syncytial virus (RSV) fusion inhibitors. Part 1
Bond, Silas; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(4), 969-975

Metodo di produzione 7

Condizioni di reazione
Riferimento
Rational Design of Fluorescent Phthalazinone Derivatives for One- and Two-Photon Imaging
Yang, Lingfei; et al, Chemistry - A European Journal, 2016, 22(35), 12363-12370

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  100 °C
Riferimento
Rational Design of a Near-Infrared Fluorescent Probe Based on a Pyridazinone Scaffold
Zhou, Tongliang; et al, European Journal of Organic Chemistry, 2017, 2017(22), 3274-3281

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  80 °C
1.2 Reagents: Acetic acid Solvents: Ethanol ;  < pH 7, rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  2 h, reflux
Riferimento
Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction Based on an Isoindolinone Scaffold
Hardcastle, Ian R.; et al, Journal of Medicinal Chemistry, 2006, 49(21), 6209-6221

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Aluminum chloride ;  45 min, rt
1.2 Solvents: Water
Riferimento
An Alternative Method for the Synthesis of γ-Lactones by Using Cesium Fluoride-Celite/Acetonitrile Combination
Mohammed Khan, Khalid; et al, Synthetic Communications, 2003, 33(19), 3435-3453

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Aluminum chloride ;  0 °C; 16 h, rt
2.1 Reagents: Pyridinium chloride ;  5 h, 195 °C
Riferimento
The discovery of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as a new class of respiratory syncytial virus (RSV) fusion inhibitors. Part 1
Bond, Silas; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(4), 969-975

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Aluminum chloride ;  0.17 h, 0 °C; 1 h, 0 °C → rt; 16 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  26 h, 115 - 125 °C
Riferimento
Non-Peptidic Small-Molecule Inhibitors of the Single-Chain Hepatitis C Virus NS3 Protease/NS4A Cofactor Complex Discovered by Structure-Based NMR Screening
Wyss, Daniel F.; et al, Journal of Medicinal Chemistry, 2004, 47(10), 2486-2498

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydroxylamine, sulfate Solvents: Water
1.2 Reagents: Potassium hydroxide Solvents: Water
1.3 Reagents: Acetic acid
1.4 Reagents: Sulfuric acid
Riferimento
3,3-Diarylphthalides. Part I. Friedlaender reaction of 3'-alkylphenolphthaleins
Ruminski, J. K., Polish Journal of Chemistry, 1997, 71(7), 908-914

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: 1,1,2,2-Tetrachloroethane ;  rt; 24 h, 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
A step further in the discovery of phthalein derivatives as thymidylate synthase inhibitors
Calo, Samuele; et al, ARKIVOC (Gainesville, 2004, (5), 382-396

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest
Chamoli, Tanu; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 748-757

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: Sulfuric acid ;  110 °C; 11 h, 110 - 120 °C
2.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest
Chamoli, Tanu; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 748-757

Metodo di produzione 17

Condizioni di reazione
1.1 Catalysts: Aluminum chloride ;  40 - 50 °C; 5 h, 100 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Catalysts: Sulfuric acid ;  110 °C; 11 h, 110 - 120 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest
Chamoli, Tanu; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 748-757

2-(4-Hydroxybenzoyl)benzoic acid Raw materials

2-(4-Hydroxybenzoyl)benzoic acid Preparation Products

2-(4-Hydroxybenzoyl)benzoic acid Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:85-57-4)2-(4-羟基苯甲酰)苯甲酸
Numero d'ordine:LE26053364
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:54
Prezzo ($):discuss personally
Email:18501500038@163.com
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:85-57-4)2-(4-Hydroxybenzoyl)benzoic acid
Numero d'ordine:JOX-182
Stato delle scorte:in Stock
Quantità:25KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Tuesday, 15 July 2025 15:40
Prezzo ($):
Email:yhj@joxbio.com
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:85-57-4)2-(4-羟基苯甲酰)苯甲酸
LE26053364
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email
TAIXING JOXIN BIO-TEC CO.,LTD.
(CAS:85-57-4)2-(4-Hydroxybenzoyl)benzoic acid
JOX-182
Purezza:99%
Quantità:25KG
Prezzo ($):Inchiesta
Email